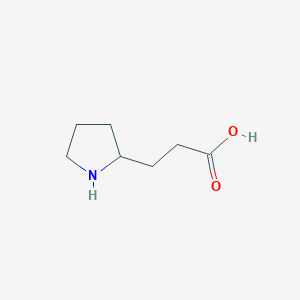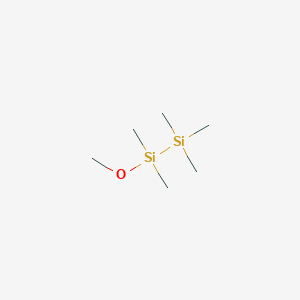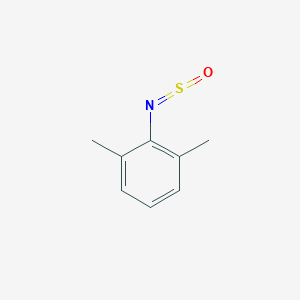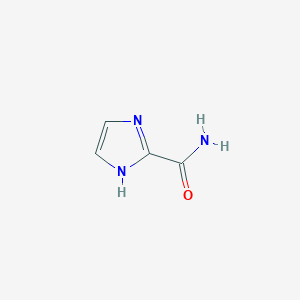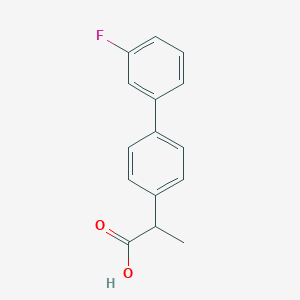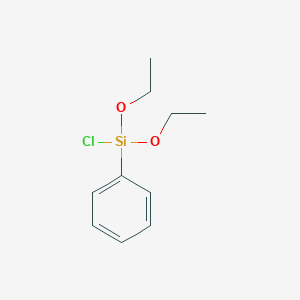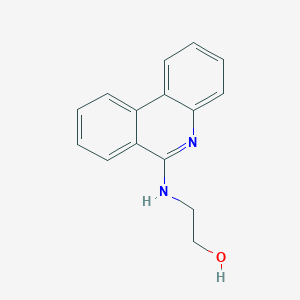![molecular formula C25H38N2O6 B101991 methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate CAS No. 15939-53-4](/img/structure/B101991.png)
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called bafilomycin A1, which is known for its ability to inhibit lysosomal acidification. In
Aplicaciones Científicas De Investigación
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been studied for its potential therapeutic applications in several areas, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit autophagy and induce apoptosis in cancer cells. In infectious disease research, it has been shown to inhibit the replication of certain viruses, such as dengue virus and Zika virus. In neurodegenerative disorder research, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves the inhibition of lysosomal acidification, which leads to the accumulation of autophagosomes and the inhibition of autophagy. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. Inhibition of autophagy can lead to the accumulation of damaged cellular components and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit autophagy. In infectious disease models, it has been shown to inhibit viral replication. In animal models of neurodegenerative disorders, it has been shown to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate in lab experiments is its ability to inhibit lysosomal acidification and induce apoptosis in cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the compound may have off-target effects that could limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate. One direction is to explore its potential therapeutic applications in other areas, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other cellular pathways. Finally, research could focus on developing more effective derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves several steps, including the protection of the carboxylic acid group, the formation of an amide bond, and the deprotection of the carboxylic acid group. The final product is obtained through a condensation reaction between a protected amino acid and a protected dipeptide.
Propiedades
Número CAS |
15939-53-4 |
|---|---|
Nombre del producto |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
Fórmula molecular |
C25H38N2O6 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C25H38N2O6/c1-4-5-6-7-8-9-13-16-22(28)26-20(18-23(29)32-2)24(30)27-21(25(31)33-3)17-19-14-11-10-12-15-19/h10-12,14-15,20-21H,4-9,13,16-18H2,1-3H3,(H,26,28)(H,27,30)/t20-,21-/m0/s1 |
Clave InChI |
UPFSNKPFFUZUMI-SFTDATJTSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



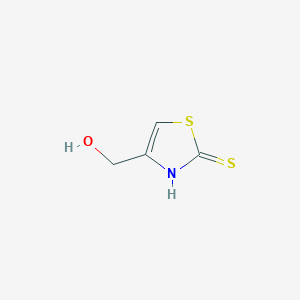

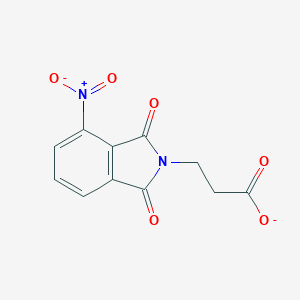
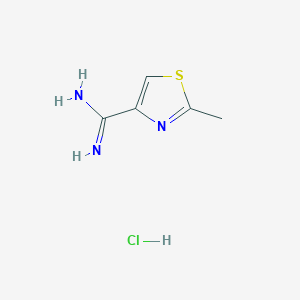
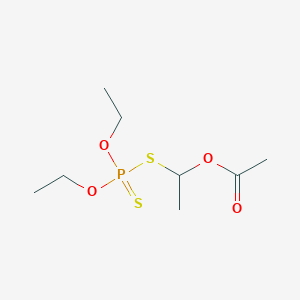
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)

